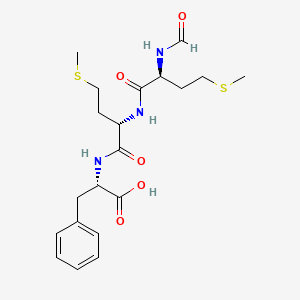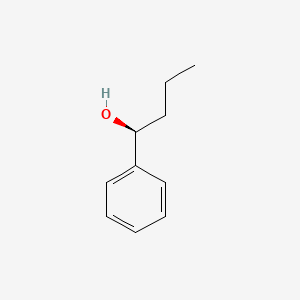
Pyrene-4-carbaldehyde
Vue d'ensemble
Description
Pyrene-4-carbaldehyde, also known as 4-Pyridinecarboxaldehyde, is an organic compound with the chemical formula C6H5NO . It is a yellow liquid at room temperature . It belongs to the aldehyde functional group and possesses several distinct properties .
Synthesis Analysis
Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . Pyrene-4-carbaldehyde can be synthesized by various methods, including Suzuki, Heck, and Sonogashira organometallic coupling reactions . Another indirect method of pyrene synthesis involves the tetrahydropyrene (THPy) approach, which effectively allows the performance of electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene .Chemical Reactions Analysis
Chemically, 4-Pyridinecarboxaldehyde is an aldehyde and exhibits reactivity towards various nucleophiles. It can undergo reactions such as condensation, reduction, and oxidation. Additionally, it can participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis
4-Pyridinecarboxaldehyde is a yellow liquid at room temperature . It has a strong, pungent odor resembling that of pyridine . This compound is sparingly soluble in water, but it dissolves readily in most organic solvents such as ethanol, ether, and chloroform . Its relatively low boiling point of approximately 130-135°C under normal atmospheric pressure makes it volatile .Applications De Recherche Scientifique
Nanorod Synthesis and Emission Tuning
Pyrene-1-carbaldehyde (PyCHO) nanorods, a variant of Pyrene-4-carbaldehyde, have been synthesized using a simple reprecipitation method. These nanorods display unique photophysical properties, including tunable emission, which could be valuable in developing novel optical materials. The morphology and structure of these nanorods, investigated through scanning electron microscopy (SEM) and X-ray diffraction (XRD), reveal a hydrophilic group (CHO) that facilitates one-dimensional structures. This research potentially opens avenues for creating materials with customizable optical properties (Sheng et al., 2007).
Fluorescent Probes for Ginkgo Biloba Extract
Pyrene-1-carbaldehyde has been utilized in the synthesis of 1-functionalized pyrenes, which serve as fluorescent probes. These probes effectively detect terpene trilactones in Ginkgo biloba L. leaves extract. This application demonstrates the potential of Pyrene-4-carbaldehyde derivatives in the field of analytical chemistry, especially in detecting and analyzing natural products (Kovalev et al., 2014).
Piezochromism Under High Pressure
The piezochromic properties of Pyrene-1-carbaldehyde (a related compound to Pyrene-4-carbaldehyde) have been studied under high pressure. Changes in crystal structure and fluorescence under pressure were observed, indicating significant potential in developing pressure-sensitive materials. This research is significant in the field of material science, especially for applications requiring pressure-responsive materials (Tchoń & Makal, 2019).
In Vitro β-Glucuronidase Inhibitory Activity
Novel derivatives of Pyrene-1-carbaldehyde have shown significant in vitro β-glucuronidase inhibitory activity. These derivatives, synthesized through a two-step route, exhibited more potency than standard compounds. This highlights the potential of Pyrene-4-carbaldehyde in medicinal chemistry, specifically in enzyme inhibition studies (Salar et al., 2017).
Organic Optoelectronic Applications
Derivatives of Pyrene-5-carbaldehyde have been studied for their potential in organic optoelectronic applications, like organic light-emitting devices (OLEDs). The photophysical properties and electrochemical characteristics of these derivatives indicate that they could be promising candidates for use in OLEDs and similar technologies (Hu et al., 2013).
Chemical Warfare Nerve Agents Detection
A pyrene-1-carbaldehyde derivative was synthesized for detecting chemical warfare nerve agents. This research showcases the potential of Pyrene-4-carbaldehyde derivatives in security and defense applications, particularly in developing sensors for hazardous substances (Lee et al., 2012).
Safety and Hazards
Pyrene-4-carbaldehyde may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Orientations Futures
Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . The development of colorimetric and fluorometric chemosensors capable of detecting Cu2+ ions by a change in color and fluorescence intensity has been described . Future research may focus on the design and development of novel pyrene-based structures and their utilization for different applications .
Propriétés
IUPAC Name |
pyrene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAQDSFIIZGZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176786 | |
| Record name | Pyrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrene-4-carbaldehyde | |
CAS RN |
22245-51-8 | |
| Record name | Pyrene-4-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

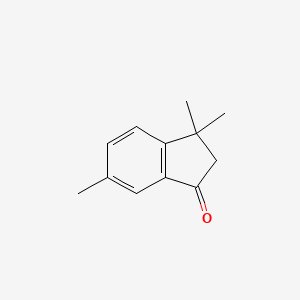

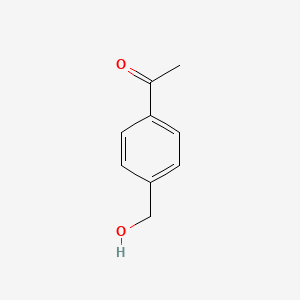
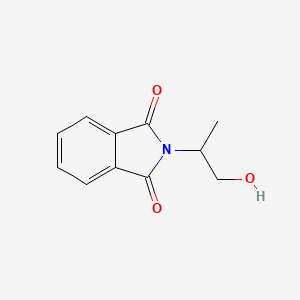
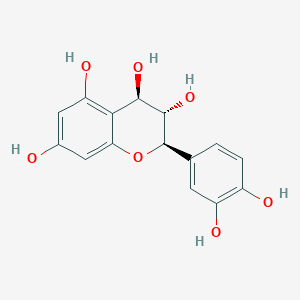
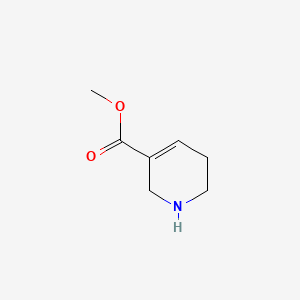

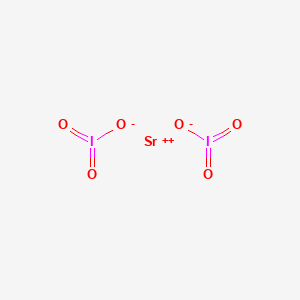

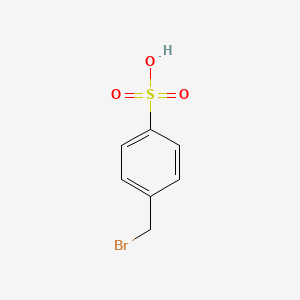
![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-](/img/structure/B1596261.png)
